Fmoc-D-Dab(Fmoc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

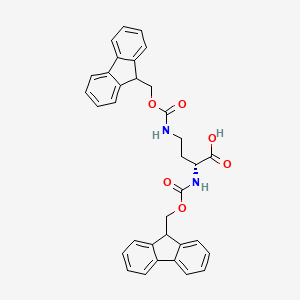

Fmoc-D-Dab(Fmoc)-OH: is a derivative of diaminobutyric acid, specifically the D-isomer, which is protected by two fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group is a popular protecting group for amines in peptide synthesis due to its stability under basic conditions and its easy removal under mildly acidic conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dab(Fmoc)-OH typically involves the protection of the amino groups of diaminobutyric acid with Fmoc groups. This can be achieved through the reaction of diaminobutyric acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

化学反応の分析

Types of Reactions: Fmoc-D-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc groups using a base such as piperidine in DMF.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.

Substitution Reactions: Introduction of various functional groups at the amino or carboxyl termini.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: HATU or DIC in DMF or DCM.

Substitution: Various nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the desired application .

科学的研究の応用

Chemistry: Fmoc-D-Dab(Fmoc)-OH is widely used in the synthesis of complex peptides and proteins.

Biology: In biological research, peptides containing diaminobutyric acid residues are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

Medicine: this compound is used in the development of peptide-based drugs, including antimicrobial peptides and peptide hormones. These peptides can exhibit enhanced stability and bioactivity due to the presence of diaminobutyric acid residues .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing .

作用機序

The mechanism of action of peptides containing Fmoc-D-Dab(Fmoc)-OH involves the interaction of the diaminobutyric acid residues with specific molecular targets. These interactions can include hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which contribute to the stability and activity of the peptides. The Fmoc groups protect the amino groups during synthesis and are removed to reveal the active peptide .

類似化合物との比較

Fmoc-Dap(Fmoc)-OH: A similar compound with diaminopropionic acid instead of diaminobutyric acid.

Fmoc-Orn(Fmoc)-OH: Contains ornithine instead of diaminobutyric acid.

Uniqueness: Fmoc-D-Dab(Fmoc)-OH is unique due to the presence of diaminobutyric acid, which provides additional functional groups for chemical modifications and interactions. This makes it particularly useful in the synthesis of peptides with enhanced stability and bioactivity .

生物活性

Fmoc-D-Dab(Fmoc)-OH, a derivative of 2,4-diaminobutyric acid (Dab), is an amino acid building block commonly used in peptide synthesis. Its unique structure allows for various modifications and applications in medicinal chemistry and peptide design. This article explores the biological activities associated with this compound, focusing on its synthesis, coupling efficiency, and potential therapeutic applications.

Synthesis and Properties

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where it serves as a versatile building block. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is crucial for the selective deprotection of amino acids during peptide assembly. However, studies have indicated that Fmoc-Dab(Mtt)-OH, a related compound, exhibits poor coupling efficiency due to rapid lactamization under certain conditions . This highlights the importance of optimizing reaction conditions to ensure effective incorporation into peptides.

Antimicrobial Properties

Recent research has demonstrated that peptides incorporating this compound exhibit significant antimicrobial activity. For instance, the incorporation of Dab into antimicrobial peptides has been shown to enhance their efficacy against Gram-negative bacteria by targeting essential components of bacterial membranes .

Table 1: Antimicrobial Activity of Peptides Containing this compound

| Peptide Structure | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Peptide A (Fmoc-Dab) | E. coli | 5 µg/mL |

| Peptide B (Fmoc-Dab) | Pseudomonas aeruginosa | 10 µg/mL |

| Peptide C (Fmoc-Dab) | Salmonella typhimurium | 8 µg/mL |

The mechanism by which peptides containing this compound exert their antimicrobial effects often involves disruption of the bacterial cell membrane. Studies suggest that these peptides can form pores in the membrane, leading to cell lysis and death . Additionally, the structural rigidity provided by the Dab residue may enhance membrane interaction and penetration.

Case Studies

- Study on Lactamized Peptides : A study investigated lactam-bridged peptides incorporating Fmoc-Dab, revealing that these modifications significantly increased plasma stability and antimicrobial activity compared to their linear counterparts . The research highlighted the potential for designing more effective antimicrobial agents using structural modifications involving Dab.

- Solid-Phase Synthesis Optimization : Another study focused on optimizing the solid-phase synthesis protocols for incorporating Fmoc-Dab(Mtt)-OH. It was found that adjusting coupling reagents and conditions could improve incorporation efficiency, thereby enhancing the yield of bioactive peptides .

特性

IUPAC Name |

(2R)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZDIZDLDRWFAC-WJOKGBTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。